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molecular formula C8H10O3 B048157 2,6-Dimethoxyphenol CAS No. 91-10-1

2,6-Dimethoxyphenol

Cat. No. B048157
M. Wt: 154.16 g/mol
InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06555350B2

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similar results

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Name
Type
product
Smiles
COC=1C=CC=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06555350B2

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similar results

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Name
Type
product
Smiles
COC=1C=CC=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06555350B2

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similar results

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Name
Type
product
Smiles
COC=1C=CC=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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